2-(Hydroxy-PEG4)-1,3-dioxolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

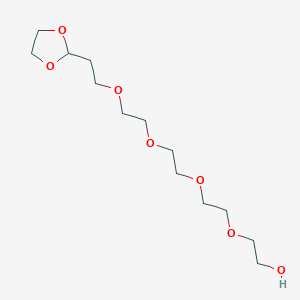

2-(Hydroxy-PEG4)-1,3-dioxolane is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It consists of a dioxolane ring attached to a PEG chain with a terminal hydroxyl group. This compound is known for its water solubility, biocompatibility, and versatility in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxy-PEG4)-1,3-dioxolane typically involves the reaction of a PEG derivative with a dioxolane precursor. One common method is the esterification of a PEG hydroxyl group with a dioxolane carboxylic acid derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) at low temperatures .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hydroxy-PEG4)-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The dioxolane ring can be reduced to form diols.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) are typical reagents.

Major Products

Oxidation: Formation of PEG ketones or aldehydes.

Reduction: Formation of PEG diols.

Substitution: Formation of PEG ethers or esters.

Wissenschaftliche Forschungsanwendungen

2-(Hydroxy-PEG4)-1,3-dioxolane has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

Industry: Applied in the formulation of cosmetics, personal care products, and as a surfactant in various industrial processes

Wirkmechanismus

The mechanism of action of 2-(Hydroxy-PEG4)-1,3-dioxolane is primarily based on its ability to interact with biological molecules through hydrogen bonding and hydrophilic interactions. The PEG chain increases the solubility and stability of the compound, while the dioxolane ring can participate in specific binding interactions with target molecules. This combination allows for the effective delivery and controlled release of drugs and other bioactive agents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Polyethylene glycol (PEG): A widely used polymer with similar solubility and biocompatibility properties.

PEGylated compounds: Compounds modified with PEG chains to enhance their solubility and stability.

Dioxolane derivatives: Compounds containing the dioxolane ring, used in various chemical and biological applications

Uniqueness

2-(Hydroxy-PEG4)-1,3-dioxolane is unique due to its combination of a PEG chain and a dioxolane ring, which provides both solubility and specific binding capabilities. This dual functionality makes it particularly useful in drug delivery and bioconjugation applications, where both solubility and targeted interactions are essential .

Biologische Aktivität

2-(Hydroxy-PEG4)-1,3-dioxolane is a compound that has garnered interest in various fields, particularly in biomedical applications due to its unique structural properties. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a polyethylene glycol (PEG) moiety, which enhances its solubility and biocompatibility. The dioxolane ring contributes to its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to facilitate bioorthogonal reactions. This property allows it to be utilized in various conjugation strategies for drug delivery and imaging applications. The PEG component enhances the pharmacokinetic profile by reducing immunogenicity and improving circulation time in vivo.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains by disrupting cell wall synthesis and inhibiting metabolic pathways.

| Compound | MIC (mg/L) | Target Bacteria |

|---|---|---|

| 2-Hydroxychalcone | 7.8-15.6 | Dermatophytes |

| This compound | TBD | E. coli, S. aureus |

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound exhibits low toxicity towards human cell lines, making it a promising candidate for therapeutic applications.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | >100 |

| MCF-7 | >100 |

Case Study 1: Drug Delivery Systems

A study investigated the use of this compound as a linker in drug delivery systems. The compound was conjugated with chemotherapeutic agents to enhance solubility and targeted delivery. Results showed improved therapeutic efficacy with reduced side effects compared to non-conjugated drugs.

Case Study 2: Imaging Applications

In another study, researchers utilized this compound for the radiolabeling of peptides for imaging purposes. The compound facilitated stable conjugation with minimal loss of biological activity, demonstrating its potential in diagnostic imaging.

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-(1,3-dioxolan-2-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O7/c14-2-4-16-6-8-18-10-9-17-7-5-15-3-1-13-19-11-12-20-13/h13-14H,1-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTMIGUFDXALCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCOCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.